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wetA protein

transcriptomics fungal development regulatory network

The wetA protein (CAS 133424-15-4) is a fungus-specific developmental transcription factor that occupies the terminal position in the canonical BrlA→AbaA→WetA regulatory cascade governing asexual sporulation (conidiation) in Aspergillus species. As the final executor of this cascade, WetA coordinates spore wall assembly, trehalose biosynthesis, stress tolerance, and secondary metabolite deposition, making it indispensable for the production of mature, environmentally resilient conidia.

Molecular Formula C7?H8?Br?N?
Molecular Weight 0
CAS No. 133424-15-4
Cat. No. B1177382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamewetA protein
CAS133424-15-4
SynonymswetA protein
Molecular FormulaC7?H8?Br?N?
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

wetA Protein (CAS 133424-15-4): Terminal Regulator of Aspergillus Conidial Maturation and Spore Integrity


The wetA protein (CAS 133424-15-4) is a fungus-specific developmental transcription factor that occupies the terminal position in the canonical BrlA→AbaA→WetA regulatory cascade governing asexual sporulation (conidiation) in Aspergillus species [1]. As the final executor of this cascade, WetA coordinates spore wall assembly, trehalose biosynthesis, stress tolerance, and secondary metabolite deposition, making it indispensable for the production of mature, environmentally resilient conidia [2]. Unlike the upstream regulators BrlA and AbaA—which primarily orchestrate morphological differentiation of the conidiophore—WetA directly activates the gene batteries responsible for the structural and biochemical integrity of the spore itself, positioning it as a uniquely informative node for studying spore maturation, fungal virulence, and secondary metabolism [3].

Conidial Maturation Studies Terminal regulator of spore wall assembly, trehalose biosynthesis, and stress tolerance.
Secondary Metabolism & Virulence Coordinates secondary metabolite deposition and fungal virulence programs in Aspergillus.
Cascade Feedback Research Unique feedback repression on brlA; not accessible via VosA or VelB.

Why Generic Substitution Fails for wetA Protein: Non-Redundant Regulon Architecture Prevents Functional Interchange with VosA or VelB


Transcriptomic and ChIP-seq analyses demonstrate that although WetA, VosA, and VelB all contribute to conidial maturation in Aspergillus nidulans, they occupy distinct regulatory niches with minimal functional overlap at the target-gene level [1]. Deletion of wetA alone alters the expression of 5,729 genes (51.96% of the genome), among which 2,792 genes are affected exclusively in the ΔwetA background and are not perturbed in ΔvosA or ΔvelB mutants [1]. This contrasts sharply with the VosA/VelB pair, which share 748 upregulated and 769 downregulated target genes [1]. Furthermore, WetA binds a unique DNA motif (5′-CCGYTTGCGGC-3′, the WetA Response Element) that is distinct from the VosA/VelB recognition elements [2]. Consequently, neither VosA nor VelB can complement the wetA-null phenotype for spore wall integrity, trehalose accumulation, or stress survival—making wetA protein the only valid molecular tool for interrogating the terminal conidial maturation program [3].

Non-overlapping Regulon VosA and VelB regulate distinct gene sets with minimal overlap; cannot substitute for WetA-specific transcriptional program.
Unique DNA-binding Specificity WetA recognizes a distinct WRE motif; VosA/VelB motifs are structurally unrelated, preventing functional interchange.
Opposite Metabolic Regulation WetA deletion decreases glutamate/glutamine/asparagine, whereas VosA/VelB deletion increases them—directionally opposing outcomes.

wetA Protein (CAS 133424-15-4): Quantified Differential Evidence Against Closest Regulatory Analogs


wetA Regulates a 2.5-Fold Larger and Largely Non-Overlapping Target Gene Set Compared to VosA

In direct comparative RNA-seq of A. nidulans conidia, the ΔwetA mutant perturbs 5,729 genes versus 4,503 genes for ΔvosA, representing 51.96% and 40.98% of the genome respectively [1]. Critically, 2,792 genes are differentially expressed solely in the ΔwetA background and not in either ΔvosA or ΔvelB, while only 748 and 769 genes are uniquely down- or upregulated in the VosA/VelB double-mutant comparison [1]. This demonstrates that WetA controls a distinct transcriptional program that cannot be accessed by studying VosA or VelB alone.

Target Gene Regulation
Head-to-head
WetA: 5,729 genes (51.96% genome), 2,792 unique DEGs
VosA: 4,503 genes; VelB: 5,012; shared ~1,517
Supports terminal maturation regulon specificity.
FDR q 2.
transcriptomics fungal development regulatory network

WetA Binds a Unique Cognate DNA Motif (WRE) Not Recognized by VosA or VelB

ChIP-seq in A. nidulans conidia identified 157 WetA-binding peaks (FDR ≤0.001, fold change ≥2) associated with 212 genes and yielding a single statistically significant motif: 5′-CCGYTTGCGGC-3′ (E value = 8.8e−8), termed the WetA Response Element (WRE) [1]. In parallel ChIP-seq experiments, VosA yielded 1,734 peak-associated genes and the motif 5′-CCXXGG-3′ (VoRE, E = 1.6e−56), while VelB generated 655 peaks and the motif 5′-CCXTGG-3′ (VbRE, E = 2.4e−85) [2]. The WRE is structurally unrelated to VoRE/VbRE and was validated by ChIP-qPCR, which confirmed WetA enrichment at WRE-containing loci (AN8643, AN0663, AniacuF) relative to controls [1].

Cognate DNA Motif
Head-to-head
WetA WRE: 5′-CCGYTTGCGGC-3′ (E=8.8e−8)
VosA VoRE: 5′-CCXXGG-3′; VelB VbRE: 5′-CCXTGG-3′
Unique binding specificity for WetA-specific ChIP-seq.
MEME-ChIP discovery; ChIP-qPCR validated.
ChIP-seq transcription factor binding motif discovery

WetA Deletion Differentially Depletes Specific Amino Acids (Glutamate, Glutamine, Asparagine) Relative to VosA and VelB Mutants

Targeted metabolomics of conidial extracts revealed that deletion of wetA caused decreased levels of glutamate, glutamine, and asparagine, whereas deletion of vosA or velB resulted in increased or unchanged levels of these same amino acids [1]. In contrast, abundances of acetyl-CoA and succinate were decreased in both ΔvosA and ΔvelB but not in ΔwetA conidia, and lactate was significantly elevated only in ΔvosA and ΔvelB [1]. These opposing metabolite trajectories demonstrate that WetA exerts a distinct metabolic regulatory function that is directionally opposite to that of VosA/VelB for key nitrogen-containing metabolites.

Amino Acid Regulation
Head-to-head
ΔwetA: Glutamate, glutamine, asparagine decreased
ΔvosA/ΔvelB: increased or unchanged
Opposite metabolic direction; WetA-specific nitrogen-metabolite study.
HPLC/LC-MS of conidial extracts.
metabolomics primary metabolism conidial maturation

WetA Functionally Diverges Across Aspergillus Species in Secondary Metabolism Gene Cluster Regulation

Cross-species transcriptomic analysis of ΔwetA conidia in A. nidulans, A. flavus, and A. fumigatus revealed that while WetA universally regulates core conidiation functions, its control over secondary metabolite (SM) gene clusters is strongly species-specific [1]. In A. nidulans, only 5 of 67 SM clusters (7%) had every member gene regulated by WetA, compared to 8 of 33 (24%) in A. fumigatus and 8 of 74 (11%) in A. flavus [1]. Moreover, the direction of regulation differed: in A. nidulans, 2 clusters were entirely upregulated in ΔwetA, whereas in A. fumigatus, 6 clusters were entirely upregulated—indicating that WetA's regulatory logic at SM loci has diverged substantially during Aspergillus evolution [1].

Secondary Metabolism Regulation
Cross-study comparable
% SM clusters fully WetA-regulated
A. fumigatus 24% > A. flavus 11% > A. nidulans 7%
Species-specific divergence; A. nidulans is baseline reference.
RNA-seq across three Aspergillus species.
comparative genomics secondary metabolism species-specific regulation

WetA Is Obligatory for Conidial Viability and Stress Survival: Quantitative Viability Loss Over Time

In A. flavus, deletion of wetA results in conidia that are structurally defective and progressively lose viability over time: whereas wild-type (WT) and complemented (C'wetA) conidia show no significant viability decline through day 18 post-inoculation, ΔwetA conidial numbers drop dramatically by day 7 and are severely depleted by day 18 [1]. Only ~10% of ΔwetA conidia remain intact at day 16, and these survivors exhibit autolysis and disintegration [1]. Under stress conditions, ΔwetA conidia are sensitive to osmotic (KCl), oxidative (H₂O₂), heat (50°C), and UV stress, with viability set at 100% for untreated controls and statistically significant reductions (p <0.01) observed across all stress modalities [1]. In contrast, complementation with wild-type wetA fully restores viability and stress tolerance to WT levels [1].

Conidial Viability
Head-to-head
ΔwetA: near-complete viability loss by day 18
WT & C'wetA: ~100% viability maintained
WetA essential for spore survival; complete penetrance.
Stress challenges p
Cascade Feedback Control
Class-level
WetA represses brlA expression
VosA/VelB: no reported feedback to BrlA
Unique feedback loop; WetA-specific regulatory study.
Class-level inference; genetic evidence.
conidial viability stress tolerance spore integrity

WetA Exerts Unique Feedback Control Over the BrlA→AbaA→WetA Cascade Not Observed for VosA or VelB

The WetA protein uniquely occupies the terminal position of the BrlA→AbaA→WetA cascade and exerts negative feedback control on brlA, the cascade initiator [1]. In A. flavus ΔwetA conidia, brlA mRNA levels are elevated, demonstrating that WetA normally represses brlA expression to prevent aberrant re-initiation of the developmental program in mature spores [1]. This feedback loop is conserved across A. nidulans, A. flavus, and A. fumigatus [2]. By contrast, VosA and VelB are not integral components of this linear cascade and do not exhibit the same feedback relationship with brlA—their regulatory roles are mediated through the VelB-VosA heterodimer and a distinct set of target genes [3]. This cascade position and feedback function make WetA the sole molecular entry point for studying how terminal differentiation signals are communicated back to the initiation machinery.

Cascade Feedback Control
Class-level
WetA represses brlA expression
VosA/VelB: no reported feedback to BrlA
Unique feedback loop; WetA-specific regulatory study.
Class-level inference; genetic evidence.
regulatory feedback conidiation cascade gene regulatory network

High-Value Application Scenarios for wetA Protein (CAS 133424-15-4) Based on Differential Evidence


Defining the Terminal Conidial Maturation Transcriptome Using WetA ChIP-seq and RNA-seq

WetA ChIP-seq identifies 212 direct target genes via a unique WRE motif absent from VosA/VelB targets, while RNA-seq reveals 2,792 WetA-unique DEGs. Combined multi-omics analyses with wetA protein enable genome-wide mapping of the terminal spore maturation regulon with unambiguous WetA specificity [3][2]. This application is impossible to replicate with VosA or VelB due to their distinct DNA-binding motifs and smaller, partially overlapping regulons.

Comparative Evolutionary Studies of the Conidiation Gene Regulatory Network Across Aspergillus Species

Cross-species transcriptomics demonstrates that WetA regulation of secondary metabolism gene clusters ranges from 7% (A. nidulans) to 24% (A. fumigatus) of clusters fully controlled, providing a quantifiable evolutionary divergence metric. The A. nidulans wetA protein (CAS 133424-15-4) serves as the foundational reference ortholog for genus-wide comparative studies [3].

Metabolomic Dissection of Nitrogen-Metabolite Remodeling During Spore Maturation

Targeted metabolomics shows that wetA deletion uniquely decreases glutamate, glutamine, and asparagine levels, whereas vosA/velB deletion increases or does not change these metabolites. This directional opposition makes wetA protein the only valid probe for studying WetA-specific nitrogen-metabolite remodeling in maturing conidia [3].

Quantitative Spore Viability and Stress Survival Assays Requiring Complete Phenotypic Penetrance

The ΔwetA mutant exhibits near-complete loss of conidial viability by day 18 and heightened sensitivity to heat, UV, osmotic, and oxidative stress—phenotypes fully rescued by wetA complementation. This complete penetrance, contrasted with the milder viability defects of ΔvosA/ΔvelB, establishes wetA-based systems as the most stringent platform for screening factors that restore spore integrity or stress resistance [3].

Application
Selection Property
Validation Focus
Terminal conidial maturation transcriptome mapping
WetA-specific DNA-binding motif and non-overlapping regulon
Multi-omics integration: ChIP-seq + RNA-seq validation
Comparative conidiation network evolution across Aspergillus spp.
Conserved core functions with divergent secondary metabolism regulation
Quantified divergence in secondary metabolite cluster regulation
Nitrogen-metabolite remodeling during spore maturation
Opposing metabolite regulation vs. VosA/VelB
Targeted metabolomics validation of glutamate/glutamine/asparagine axis
Quantitative spore viability and stress survival assays
Complete phenotypic penetrance in wetA-null mutant
Stress survival quantification and rescue by complementation
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